3-Bromo-2-methyl-6-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

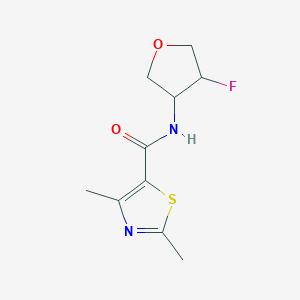

3-Bromo-2-methyl-6-nitropyridine is an organic compound that is used in a variety of scientific and research applications. The compound is an aromatic nitro compound, which is a type of organic compound that contains a nitro group bonded to an aromatic ring. It is a colorless solid with a melting point of about 80°C and a boiling point of about 170°C. It is soluble in water, ethanol, and other organic solvents.

Aplicaciones Científicas De Investigación

Reactivity with Ammonia

One application of derivatives of nitropyridines, closely related to 3-Bromo-2-methyl-6-nitropyridine, involves their reactivity towards ammonia. This reactivity is influenced by the polarity of the solvent, which accelerates substitution processes, particularly when substituents are in the para or ortho position relative to the nitro-group. This reactivity has been utilized in the synthesis of various derivatives of aminopyridines, demonstrating the compound's usefulness in synthesizing new chemical entities (Hertog & Jouwersma, 1953).

Spectroscopic Studies

Spectroscopic studies, particularly vibrational spectroscopic (FT-IR and FT-Raman) studies, are another area where related compounds like 3-hydroxy-6-methyl-2-nitropyridine are used. These studies provide insights into the molecular structure and characteristics of these compounds, leveraging techniques like density functional theory for analysis. Such studies are fundamental in understanding the molecular behavior and properties of these compounds (Karnan, Balachandran, & Murugan, 2012).

Reaction with Nucleophilic Reagents

Another significant application is the reaction of nitropyridine N-oxides with nucleophilic reagents. For example, derivatives of 3-Bromo-4-nitropyridine N-oxides undergo various reactions leading to the formation of different compounds, such as bis(ethoxycarbonyl)methyl- and cyano(ethoxycarbonyl)methyl-pyridine N-oxides. These reactions are influenced by electronic and steric effects of substituent groups, which are key in synthetic chemistry (MatsumuraEizo & ArigaMasahiro, 2006).

Molecular Docking and Biological Interactions

Computational calculations have been used to study the molecular structure and energy of derivatives such as 5-bromo-3-nitropyridine-2-carbonitrile. These studies involve molecular docking with target proteins to investigate the biological significance of these molecules. Such research indicates the potential of these compounds in drug design and understanding molecular interactions (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Nucleophilic Substitution Reactions

Research also explores nucleophilic substitution reactions with amines, leading to products like nitro-group migration products. These studies contribute to our understanding of rearrangement mechanisms and the behavior of nitropyridines in various solvents and conditions, crucial for synthetic applications (Yao, Blake, & Yang, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2-methyl-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZKULYNVOIOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)